Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Description

Structural Identification and Nomenclature

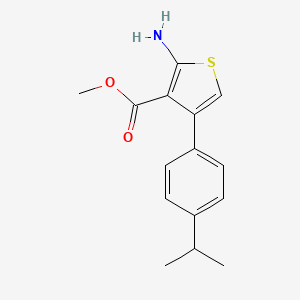

The molecular architecture of this compound demonstrates remarkable complexity through its integration of multiple functional groups within a unified heterocyclic framework. The compound's International Union of Pure and Applied Chemistry name, methyl 2-amino-4-(4-isopropylphenyl)-3-thiophenecarboxylate, systematically describes its structural components and substitution pattern. The thiophene core serves as the fundamental scaffold, featuring an amino group at position 2, a 4-isopropylphenyl substituent at position 4, and a methyl carboxylate group at position 3. This specific substitution pattern creates a molecule with distinct electronic and steric properties that differentiate it from other thiophene derivatives.

The compound's Simplified Molecular Input Line Entry System code, O=C(C1=C(N)SC=C1C2=CC=C(C(C)C)C=C2)OC, provides a linear representation of its molecular structure. The International Chemical Identifier code 1S/C15H17NO2S/c1-9(2)10-4-6-11(7-5-10)12-8-19-14(16)13(12)15(17)18-3/h4-9H,16H2,1-3H3 offers another standardized method for structural identification. These nomenclature systems enable precise communication within the scientific community regarding the compound's identity and structural characteristics.

The structural organization of this compound reflects sophisticated molecular design principles that optimize both stability and reactivity characteristics. The thiophene ring system provides aromatic stability while maintaining sufficient reactivity for further chemical transformations. The amino group at position 2 introduces nucleophilic character, while the methyl ester functionality at position 3 offers electrophilic reaction sites. The 4-isopropylphenyl substituent at position 4 contributes both steric bulk and hydrophobic character to the overall molecular structure.

Historical Context in Thiophene Derivative Research

The development of thiophene derivatives, including this compound, builds upon a rich foundation of heterocyclic chemistry research that originated in the late nineteenth century. Thiophene itself was discovered by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin forms a blue dye upon mixing with sulfuric acid and crude benzene. This serendipitous discovery established thiophene as a fundamental heterocyclic compound and initiated decades of research into thiophene-based molecular structures.

The historical significance of thiophene derivatives extends beyond academic curiosity to practical applications in various scientific disciplines. Thiophene compounds have demonstrated remarkable utility in medicinal chemistry, where their therapeutic applications have been extensively documented. The structural similarity between thiophenes and benzene compounds, combined with their unique electronic properties, has made them valuable building blocks for pharmaceutical development. Research has shown that simple thiophenes are stable liquids that closely resemble corresponding benzene compounds in boiling point and aromatic characteristics.

The evolution of thiophene synthesis methodologies has provided researchers with multiple pathways for accessing substituted thiophene derivatives like this compound. Classical preparative methods include the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-diketones with sulfidizing reagents such as phosphorus pentasulfide. The Gewald reaction represents another significant synthetic approach, involving the condensation of two esters in the presence of elemental sulfur to generate aminothiophene derivatives. These established synthetic methodologies have facilitated the preparation of complex thiophene derivatives with specific substitution patterns.

Modern research into thiophene derivatives has revealed their remarkable versatility as molecular scaffolds for diverse applications. The aromatic character of the thiophene ring, combined with the sulfur heteroatom's unique electronic properties, creates opportunities for fine-tuning molecular behavior through strategic substitution. Contemporary applications of thiophene derivatives span from materials science, where they serve as components in conducting polymers and organic semiconductors, to pharmaceutical research, where they function as bioactive molecular frameworks. The specific case of this compound exemplifies this versatility, incorporating amino, ester, and aromatic functionalities within a single molecular structure.

The availability of this compound as a research chemical reflects the maturation of synthetic methodologies and commercial supply chains that support contemporary chemical research. Multiple suppliers now offer this compound with purities typically ranging from 95% to 98%, enabling researchers to access high-quality material for their investigations. Storage requirements typically specify refrigerated conditions at 2-8°C in sealed containers, reflecting the compound's stability characteristics under appropriate handling conditions. This commercial availability has democratized access to sophisticated thiophene derivatives, enabling broader research communities to explore their potential applications.

Properties

IUPAC Name |

methyl 2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-9(2)10-4-6-11(7-5-10)12-8-19-14(16)13(12)15(17)18-3/h4-9H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPDDVOTBJHGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358006 | |

| Record name | methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350990-20-4 | |

| Record name | methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Process:

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of methyl 3-amino-4-(4-isopropylphenyl)thiophene-2-carboxylate | Cyclization via Gewald reaction using 4-isopropylphenyl ketone, methyl cyanoacetate, sulfur, base (NaOEt/DMF) | High yield; forms the thiophene core with amino and ester groups |

| 2 | Selective chlorination at position 2 or 5 (depending on substitution pattern) | N-chlorosuccinimide (NCS) with catalytic HCl or metalation with n-butyllithium followed by hexachloroethane | Controlled chlorination to enable further substitution |

| 3 | Amino group protection (e.g., tert-butoxycarbonyl (Boc) protection) | Di-tert-butyl dicarbonate (Boc2O) in suitable solvent | Prevents side reactions during subsequent steps |

| 4 | Coupling with aryl or heteroaryl amines or thiourea intermediates | Phenyl chlorothionoformate activation, followed by reaction with 1,2-phenylenediamine or other amines | Formation of thiourea intermediates for cyclization |

| 5 | Cyclization to form benzimidazole or related heterocyclic structures | Treatment with carbodiimides or sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) and base (NaOH, KOH, etc.) | Yields the heterocyclic core with desired substitution |

| 6 | Deprotection and final purification | Acidic treatment (HCl gas in ethanol or isopropanol) to remove Boc and isolate final product | Final product: methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate with high purity |

This approach allows precise control over substitution patterns and functional group compatibility, enabling synthesis of highly pure and structurally defined compounds.

Reaction Optimization and Analytical Monitoring

- Solvent choice: DMF and ethanol are common; DMF enhances solubility but requires careful removal.

- Base selection: Sodium ethoxide, potassium carbonate, or organic bases like DBU can be used to optimize kinetics.

- Temperature control: Gradual heating (e.g., from 40°C to 80–100°C) reduces side reactions.

- Purification: Flash chromatography and recrystallization (ethanol/water mixtures) achieve ≥95% purity.

- Analytical techniques: TLC, HPLC, NMR, and mass spectrometry confirm structure and purity.

Comparative Data Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Purpose | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Gewald cyclization | 4-isopropylphenyl ketone, methyl cyanoacetate, S, NaOEt, DMF, 80–100°C | Thiophene core formation | 70–85 | Sensitive to moisture |

| Chlorination | N-chlorosuccinimide (NCS), catalytic HCl, or n-BuLi/hexachloroethane | Selective halogenation | 50–60 | Requires low temperature control |

| Amino group protection (Boc) | Di-tert-butyl dicarbonate, solvent | Protect amino group | 80–90 | Prevents side reactions |

| Thiourea formation and coupling | Phenyl chlorothionoformate, 1,2-phenylenediamine | Intermediate thiourea synthesis | 75–85 | Key intermediate for cyclization |

| Cyclization to benzimidazole | p-Toluenesulfonyl chloride, NaOH or carbodiimide | Ring closure | 60–75 | Requires base and mild heating |

| Deprotection and isolation | HCl gas in ethanol or isopropanol | Final product isolation | 85–95 | Final purification step |

Summary of Research Findings

- The Gewald reaction remains the foundational method for synthesizing the thiophene scaffold with the amino and ester functionalities.

- Subsequent selective chlorination and protection steps enable further functionalization and structural elaboration.

- Coupling with aryl amines and cyclization steps form complex heterocyclic systems related to benzimidazole derivatives.

- Optimization of reaction conditions (solvent, temperature, base) significantly impacts yield and purity.

- Analytical monitoring ensures structural integrity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Thiophene-3-carboxylic acid derivatives.

Reduction: Thiophene-3-carboxylate esters.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate serves as a versatile building block in organic synthesis. It is employed in the development of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Biology

Research indicates potential antimicrobial properties of this compound, making it a candidate for further investigation in microbiological studies. Its structure may enhance interaction with biological membranes, suggesting possible mechanisms for disrupting bacterial cell integrity.

Medicine

There is growing interest in its potential use in drug development, particularly for treating bacterial infections. Preliminary studies suggest that the compound may inhibit essential bacterial enzymes or disrupt cell membranes, although detailed mechanisms remain to be elucidated .

The biological activity of this compound is under investigation. While specific targets are not yet fully understood, it is hypothesized that it may interact with cellular pathways or exhibit antimicrobial activity through membrane disruption.

Case Studies

- Antimicrobial Activity: A study evaluated the compound's effectiveness against various bacterial strains, revealing promising results that warrant further exploration in drug formulation.

- Chemical Reactivity: Investigations into its reactivity have shown that it can undergo oxidation and reduction processes, leading to the formation of various derivatives that could have additional applications .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition can result in the antimicrobial effects observed in biological studies .

Comparison with Similar Compounds

The following analysis compares Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate with structurally related thiophene-3-carboxylate derivatives, focusing on substituent variations, molecular properties, and reported applications.

Variations in the Ester Group

Key Observations :

- Increasing the ester chain length (methyl → ethyl → propyl) enhances molecular weight and lipophilicity, which may influence bioavailability and solubility in drug design .

Variations in the Aryl Substituent

Key Observations :

- Bulky substituents (e.g., cyclohexyl) enhance hydrophobicity, which could improve pharmacokinetic properties .

Additional Substituents on the Thiophene Ring

Key Observations :

- Methyl groups at the 5-position (e.g., ) may sterically hinder interactions in biological systems, affecting efficacy.

- Planar aromatic systems (e.g., 3,4-dimethylphenyl) could improve binding to flat enzyme active sites .

Key Observations :

Biological Activity

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate (CAS No. 350990-20-4) is a thiophene derivative notable for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its structural properties that may confer antimicrobial and other bioactive characteristics. This article reviews the biological activity of this compound, synthesizing data from diverse sources and presenting relevant case studies and findings.

- Molecular Formula : C15H17NO2S

- Molecular Weight : 275.37 g/mol

- Structure : Contains a thiophene ring substituted with an isopropylphenyl group, which enhances lipophilicity and potentially improves interaction with biological membranes.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific cellular targets, possibly influencing metabolic pathways or exhibiting antimicrobial activity through disruption of bacterial cell membranes or inhibition of essential enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of the compound. Results indicate moderate cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiophene compounds, including this compound, showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing bioactivity .

- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings suggested that while the compound exhibits some degree of cytotoxicity, its selectivity towards cancer cells over normal cells needs further evaluation to determine therapeutic indices .

Synthesis and Production

The synthesis of this compound typically involves:

- Reaction of 4-isopropylbenzaldehyde with thiophene-2-carboxylic acid.

- Subsequent amination and esterification processes.

- Use of solvents such as ethanol or methanol under acidic conditions to facilitate reactions.

Future Directions

Further research is required to elucidate the detailed mechanisms through which this compound exerts its biological effects. Potential areas for exploration include:

- Structure-activity relationship (SAR) studies to optimize antimicrobial efficacy.

- In vivo studies to assess therapeutic potential and safety profiles.

- Investigating possible synergistic effects with existing antibiotics to combat resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.